

Introduction: The Versatility of the 4-Aminobenzoic Acid Scaffold

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Compound of Interest

Compound Name: **4-(Ethylamino)benzoic acid**

Cat. No.: **B1597772**

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In the landscape of medicinal chemistry, the 4-aminobenzoic acid (PABA) scaffold is a cornerstone, serving as a fundamental building block for a diverse array of biologically active compounds.^[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, from antimicrobial to local anesthetic properties. **4-(Ethylamino)benzoic acid**, a simple yet elegant modification of PABA, presents a compelling case for exploration. The addition of an ethyl group to the amine modifies the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, potentially unlocking new therapeutic applications or enhancing existing ones. This guide offers a comparative analysis of the known and potential biological activities of **4-(Ethylamino)benzoic acid** derivatives, providing researchers with a technical framework for evaluation, grounded in established experimental protocols and structure-activity relationship (SAR) insights.

Antimicrobial Activity: A New Frontier for Benzoic Acid Analogs

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.^[2] Derivatives of PABA have long been recognized for their antimicrobial potential, primarily through their role as folate precursor antagonists.^[3] By modifying the core PABA structure, it is possible to design compounds that inhibit essential microbial pathways. Ester and amide derivatives, in particular, have shown promise as effective antibacterial and antifungal agents.^{[4][5]} The ethylamino substitution offers a strategic modification to potentially enhance membrane permeability and target engagement.

Comparative Efficacy of Antimicrobial Derivatives

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism.^[6] The following table presents hypothetical yet plausible MIC data for conceptual **4-(Ethylamino)benzoic acid** derivatives against common pathogens, compared to a standard antibiotic.

Compound ID	Derivative Type	Staphylococcus aureus (Gram-positive) MIC (µg/mL)	Escherichia coli (Gram-negative) MIC (µg/mL)	Candida albicans (Fungus) MIC (µg/mL)
EAB-01	Methyl Ester	64	128	>256
EAB-02	Propyl Ester	32	64	128
EAB-03	Amide	128	>256	256
EAB-04	Hydrazide	16	32	64
Ciprofloxacin	(Positive Control)	1	0.06	N/A
Fluconazole	(Positive Control)	N/A	N/A	8

This data is illustrative and serves as a template for presenting experimental findings.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a robust method for determining the MIC of novel compounds, a critical first step in antimicrobial drug discovery.^{[7][8]} The inclusion of positive and negative controls is essential for validating the assay's integrity.

Objective: To determine the lowest concentration of a **4-(Ethylamino)benzoic acid** derivative that inhibits the visible growth of a target microorganism.

Materials:

- Test compound (e.g., EAB-04) stock solution (e.g., in DMSO)
- 96-well microtiter plates
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5×10^8 CFU/mL)
- Positive control antibiotic (e.g., Ciprofloxacin)
- Sterile diluent (broth or saline)
- Incubator

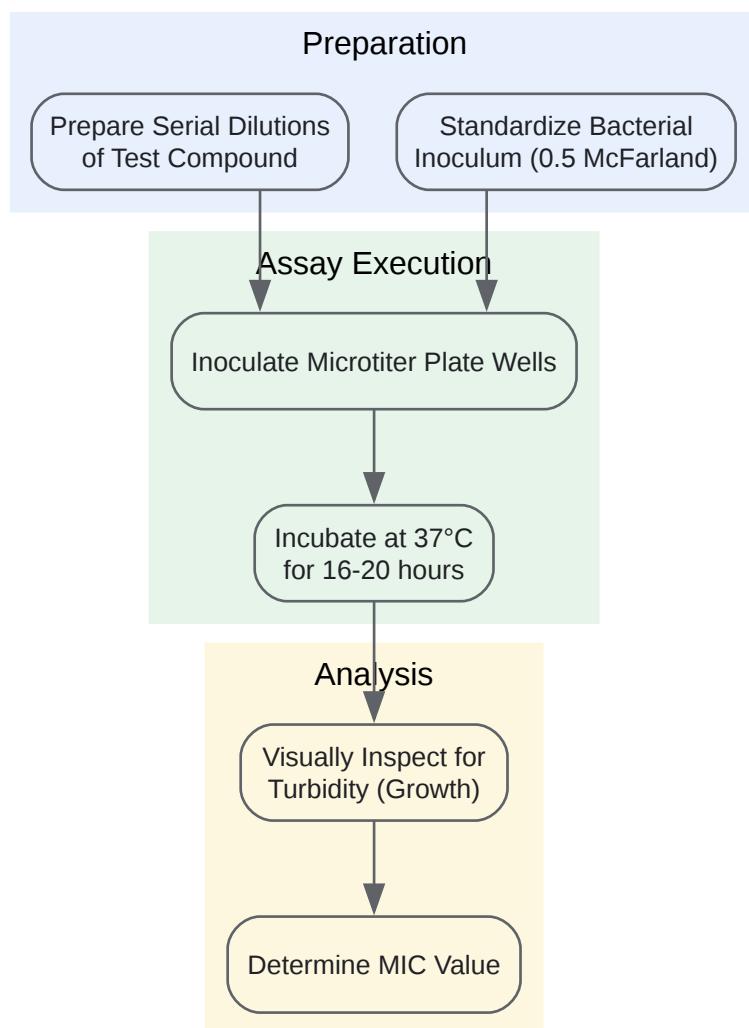
Procedure:

- Preparation of Compound Dilutions:
 - Dispense 50 μ L of sterile broth into wells 2 through 12 of a 96-well plate.
 - Add 100 μ L of the test compound stock solution (at a concentration twice the highest desired final concentration) to well 1.
 - Perform a 2-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 μ L from well 10. Wells 11 (no compound) and 12 (broth only) will serve as growth and sterility controls, respectively.
- Preparation of Inoculum:
 - Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells. The rationale for this specific concentration is that it is high enough to ensure robust growth but low enough to be sensitive to the antimicrobial agent.
- Inoculation and Incubation:

- Add 50 μ L of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
- The final volume in each well will be 100 μ L.
- Seal the plate and incubate at 35-37°C for 16-20 hours.

- Determination of MIC:
 - Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
 - The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow Visualization



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Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity: Targeting Cellular Proliferation

The search for novel anticancer agents is a cornerstone of modern drug development.[9] Benzoic acid derivatives and benzocaine analogs have been reported to possess anticancer properties, suggesting that the **4-(Ethylamino)benzoic acid** scaffold is a promising starting point for designing new cytotoxic agents.[10][11][12] The primary method for initial screening involves assessing a compound's ability to reduce the viability of cancer cell lines.[13][14]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. A lower IC50 value indicates greater potency.

Compound ID	Derivative Type	A549 (Lung Cancer) IC50 (µM)	MCF-7 (Breast Cancer) IC50 (µM)	HEK293 (Normal Cells) IC50 (µM)	Selectivity Index (HEK293/M CF-7)
EAB-05	Thioester	45.2	22.8	>100	>4.3
EAB-06	Phenyl-substituted Amide	18.9	9.1	85.3	9.4
EAB-07	N-oxide	75.6	50.1	>100	>2.0
Doxorubicin	(Positive Control)	0.8	0.5	5.2	10.4

This data is illustrative. The Selectivity Index (SI) is a crucial parameter, calculated by dividing the IC50 for normal cells by the IC50 for cancer cells. A higher SI is desirable, indicating greater selectivity for cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.^[7] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.^[15]

Objective: To determine the IC50 value of a **4-(Ethylamino)benzoic acid** derivative against a cancer cell line.

Materials:

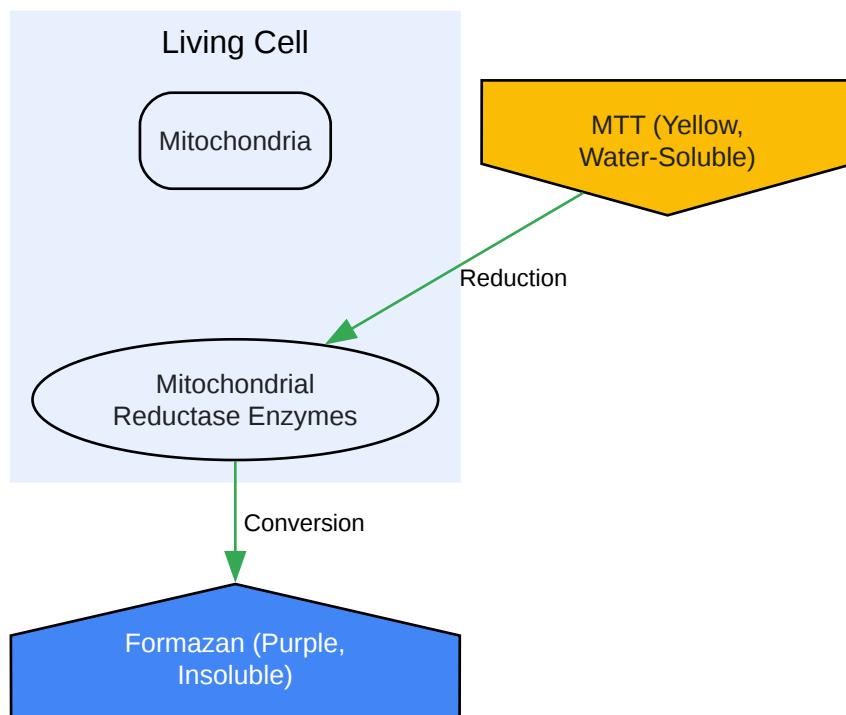
- Cancer cells (e.g., MCF-7) and normal cells (e.g., HEK293)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Test compound stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium. The choice of seeding density is critical; it must allow for logarithmic growth during the treatment period.
 - Incubate for 24 hours to allow cells to attach.
- Compound Treatment:

- Prepare serial dilutions of the test compound in culture medium.
- Remove the old medium from the wells and add 100 μ L of medium containing the different compound concentrations. Include a vehicle control (cells treated with the solvent, e.g., 0.1% DMSO) and a blank control (medium only).
- Incubate for the desired exposure time (e.g., 48 or 72 hours).
- MTT Addition and Incubation:
 - After the treatment period, add 10 μ L of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
- Solubilization and Absorbance Measurement:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Principle of MTT Assay



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Caption: Principle of the MTT cell viability assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases.^[16] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many, like salicylic acid, are benzoic acid derivatives.^[17] This suggests that **4-(Ethylamino)benzoic acid** derivatives could be developed as novel anti-inflammatory agents. Their activity can be screened using a variety of in vitro and in vivo models that target different phases of the inflammatory process.^{[18][19][20]}

Comparative Anti-inflammatory Potential

A common in vivo screening method is the carrageenan-induced paw edema test in rats, which measures a compound's ability to reduce acute inflammation.^[16] The results are often expressed as a percentage inhibition of edema.

Compound ID	Derivative Type	Dose (mg/kg)	Paw Edema Inhibition (%) at 3 hr
EAB-08	Carboxamide	50	45.8
EAB-09	Sulfonamide	50	62.1
EAB-10	Heterocyclic Amide	50	55.3
Indomethacin	(Positive Control)	10	75.2
Vehicle	(Negative Control)	N/A	0

This data is illustrative and compares the potential of new derivatives to a standard NSAID.

Experimental Protocol: In Vitro COX Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation, responsible for converting arachidonic acid into prostaglandins.^[17] Inhibition of COX-1 and COX-2 is a primary mechanism of action for most NSAIDs. This protocol outlines a method for assessing the COX inhibitory activity of test compounds.

Objective: To determine the ability of a **4-(Ethylamino)benzoic acid** derivative to inhibit COX-1 and/or COX-2 activity in vitro.

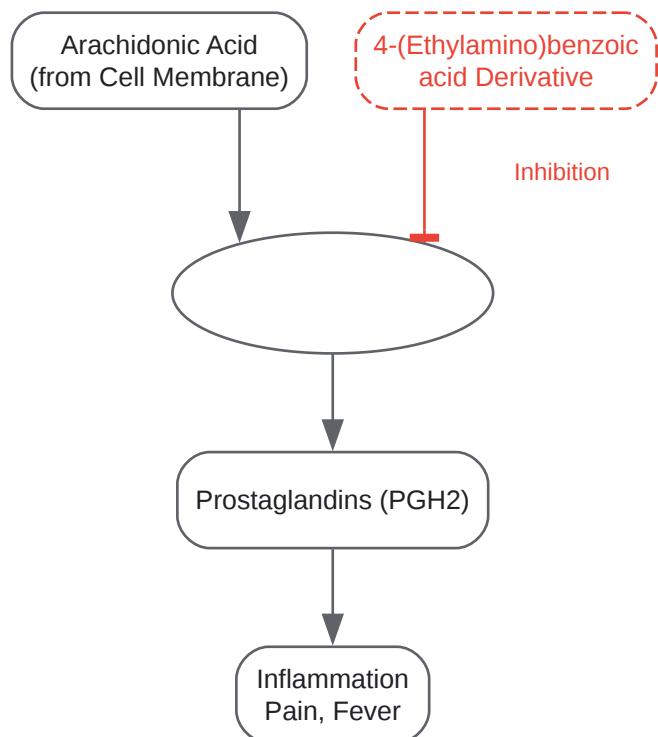
Materials:

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Test compound and reference inhibitor (e.g., Indomethacin)
- Reaction buffer (e.g., Tris-HCl)
- Cofactors (e.g., hematin, glutathione)
- EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

- Reagent Preparation: Prepare all reagents according to the manufacturer's instructions for the COX inhibitor screening assay kit.
- Assay Setup:
 - In a 96-well plate, add the reaction buffer.
 - Add the test compound at various concentrations. Include wells for a reference inhibitor and a no-inhibitor control.
 - Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction:
 - Initiate the enzymatic reaction by adding arachidonic acid to all wells. The choice to add the substrate last ensures that any inhibition observed is due to the compound's interaction with the enzyme, not the substrate.
 - Incubate for a defined time (e.g., 10 minutes) at 37°C.
- Termination and Detection:
 - Stop the reaction by adding a quenching agent (e.g., a strong acid).
 - Measure the amount of PGE2 produced using a competitive EIA kit. In this assay, the color intensity is inversely proportional to the amount of PGE2 produced.
- Data Analysis:
 - Calculate the percentage of COX inhibition for each concentration of the test compound compared to the no-inhibitor control.
 - Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

COX Pathway Visualization



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Caption: Simplified prostaglandin synthesis pathway.

Conclusion and Future Directions

The **4-(Ethylamino)benzoic acid** scaffold represents a fertile ground for the discovery of novel therapeutic agents. The insights derived from related PABA and benzocaine analogs strongly suggest its potential across antimicrobial, anticancer, and anti-inflammatory applications.[3][11] The key to unlocking this potential lies in a systematic approach to synthesis and evaluation, guided by robust structure-activity relationship studies. By employing the standardized protocols outlined in this guide, researchers can effectively screen derivatives, compare their efficacy against established alternatives, and identify lead compounds for further development. Future work should focus on synthesizing a diverse library of esters, amides, and heterocyclic derivatives to comprehensively map the SAR landscape and optimize for potency, selectivity, and favorable pharmacokinetic profiles.

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